molecular formula C21H38NNaO4S B14513329 Ethanesulfonic acid, 2-(methyl((9Z,12Z)-1-oxo-9,12-octadecadienyl)amino)-, sodium salt CAS No. 63217-14-1

Ethanesulfonic acid, 2-(methyl((9Z,12Z)-1-oxo-9,12-octadecadienyl)amino)-, sodium salt

Katalognummer: B14513329
CAS-Nummer: 63217-14-1
Molekulargewicht: 423.6 g/mol
InChI-Schlüssel: UPNGLMNZODHVJH-VRQRTIRHSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethanesulfonic acid, 2-(methyl((9Z,12Z)-1-oxo-9,12-octadecadienyl)amino)-, sodium salt involves several steps. The starting material, 9,12-octadecadienoic acid (Z,Z)-, undergoes a series of chemical reactions to introduce the ethanesulfonic acid and methylamino groups. The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, amidation, and sulfonation, followed by purification techniques like crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Ethanesulfonic acid, 2-(methyl((9Z,12Z)-1-oxo-9,12-octadecadienyl)amino)-, sodium salt can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions may vary depending on the desired outcome, such as temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield different carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Ethanesulfonic acid, 2-(methyl((9Z,12Z)-1-oxo-9,12-octadecadienyl)amino)-, sodium salt has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cell signaling pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.

    Industry: It may be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of ethanesulfonic acid, 2-(methyl((9Z,12Z)-1-oxo-9,12-octadecadienyl)amino)-, sodium salt involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Linoleic Acid: The parent compound of ethanesulfonic acid, 2-(methyl((9Z,12Z)-1-oxo-9,12-octadecadienyl)amino)-, sodium salt.

    Methyl Linoleate: A methyl ester derivative of linoleic acid.

    Linolenic Acid: Another polyunsaturated fatty acid with similar structural features.

Uniqueness

This compound is unique due to the presence of the ethanesulfonic acid and methylamino groups, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

63217-14-1

Molekularformel

C21H38NNaO4S

Molekulargewicht

423.6 g/mol

IUPAC-Name

sodium;2-[methyl-[(9Z,12Z)-octadeca-9,12-dienoyl]amino]ethanesulfonate

InChI

InChI=1S/C21H39NO4S.Na/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(23)22(2)19-20-27(24,25)26;/h7-8,10-11H,3-6,9,12-20H2,1-2H3,(H,24,25,26);/q;+1/p-1/b8-7-,11-10-;

InChI-Schlüssel

UPNGLMNZODHVJH-VRQRTIRHSA-M

Isomerische SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)N(C)CCS(=O)(=O)[O-].[Na+]

Kanonische SMILES

CCCCCC=CCC=CCCCCCCCC(=O)N(C)CCS(=O)(=O)[O-].[Na+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.